2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVVXVJIWBRBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Route
Key Step: Coupling of a pyrazole boronic acid ester with a halogenated thiophene or benzonitrile derivative under palladium catalysis.
-
The pyrazole boronic acid pinacol ester is reacted with a bromo-substituted thiophene derivative in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride.
The reaction is carried out in a mixed solvent system (e.g., tetrahydrofuran (THF), toluene, and water) with an inorganic base like potassium carbonate.
A phase transfer catalyst such as tetrabutylammonium bromide (TBAB) may be used to enhance reaction rates.
Typical reaction temperatures range from 60 to 75 °C, under an inert nitrogen atmosphere to avoid catalyst deactivation.
Isolation: After completion, the product is precipitated by adding water and cooling, followed by filtration and drying under reduced pressure at 50–60 °C.
Catalyst Loading: Efficient protocols have reduced palladium catalyst loading to as low as 0.5–2 mol%, optimizing cost and environmental impact.
Advantages: This method allows for selective formation of the pyrazole-thiophene linkage with good yields and purity.
One-Pot Condensation and Functionalization
Approach: Involves reacting hydrazones derived from thiophene aldehydes with α-bromoacetonitrile or equivalent electrophiles to form the pyrazole ring and introduce the acetonitrile group in a one-pot synthesis.
Conditions: Typically conducted in ethanol or other polar solvents, with catalytic amounts of acid (e.g., HCl) and sometimes additional oxidants or additives like DMSO to facilitate cyclization.
Reaction Time: Varies from 1 to 48 hours depending on catalysts and temperature.
Yields: Reported yields for related pyrazole syntheses range from 30% to over 80%, depending on substrate and conditions.
Limitations: This method may require purification steps such as column chromatography and may be sensitive to reaction parameters.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Solvent System | Yield Range | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pyrazole boronic acid ester + bromo-thiophene | Pd(PPh3)2Cl2 (0.5–2 mol%), K2CO3 base | THF/Toluene/Water + TBAB | Moderate to High (not specified) | Inert atmosphere, phase transfer catalyst improves efficiency; scalable |
| One-Pot Condensation | Thiophene hydrazone + α-bromoacetonitrile | Catalytic HCl, sometimes DMSO additive | Ethanol or polar solvent | 30–80% | Longer reaction times; may require chromatographic purification |
| Direct N-Substitution of Pyrazoles | Primary amines + pyrazole precursors | Optimized temperature and solvent conditions | Various (optimized per substrate) | ~44% | Less common; sensitive to reagent ratios and temperature |
Detailed Research Findings and Notes
The palladium-catalyzed Suzuki reaction is a robust and widely used method for forming C–C bonds between pyrazole and thiophene moieties, enabling efficient synthesis of this compound or its analogues.
Optimization of catalyst loading and solvent ratios (e.g., acetonitrile to water between 25:75 and 75:25) is critical for maximizing yield and simplifying product isolation.
The one-pot condensation method benefits from operational simplicity but may suffer from lower yields and longer reaction times; however, the use of catalytic acids and additives like DMSO can significantly improve outcomes.
Direct N-substitution methods starting from primary amines are emerging but currently provide moderate yields and require careful control of reaction parameters.
The presence of the acetonitrile functional group can be introduced either via alkylation of the pyrazole nitrogen with bromoacetonitrile derivatives or by incorporating it into the hydrazone precursors.
Chemical Reactions Analysis
Types of Reactions
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has shown significant potential in drug discovery:
- Antipromastigote Activity : Studies indicate that this compound exhibits antipromastigote activity against Leishmania species, suggesting its potential as an antileishmanial agent. Molecular docking studies have shown favorable binding interactions with specific enzyme active sites, indicating mechanisms for its efficacy against these parasites.
- Antimicrobial Properties : The compound has demonstrated promising results in antimicrobial assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, enabling the development of new materials with specific electronic or optical properties. The compound can undergo various chemical reactions, including oxidation and substitution, allowing for further functionalization .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Advanced Materials Production : Its derivatives may be used in the production of advanced materials with tailored electronic or optical characteristics. This includes applications in organic electronics and photonic devices where specific functionalities are required.
Case Study 1: Antipromastigote Activity Against Leishmania
A study conducted on the antipromastigote activity of this compound revealed significant efficacy against Leishmania parasites. The study utilized molecular docking techniques to analyze binding affinities with key enzymes involved in the parasite's metabolism, suggesting a viable pathway for therapeutic development.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, derivatives of this compound were tested against clinical strains of bacteria. The results showed substantial inhibition zones, particularly against Staphylococcus aureus, highlighting its potential application in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Based Acetonitriles
Compound A : 2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS: 2098051-17-1)
- Structure: Pyrano[4,3-c]pyrazole fused with a thiophen-2-yl group.
- Molecular Weight : 285.35 g/mol (C₁₂H₁₁N₃OS).
- Key Differences :
Compound B : 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (CAS: 134161-75-4)
- Structure : Pyrazole substituted with a 4-methoxyphenyl group at position 3.
- Molecular Weight : 213.24 g/mol (C₁₂H₁₁N₃O).
- Key Differences :
Azetidine and Heteroaromatic Derivatives
Compound C : 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
- Structure : Azetidine ring bearing a pyrrolo[2,3-d]pyrimidine and ethylsulfonyl group.
- Molecular Weight : ~450–500 g/mol (varies by substituent).
- Key Differences :
Compound D : 2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
- Structure : Includes a trimethylsilyl-protected pyrrolopyrimidine and ethylsulfonyl group.
- Molecular Weight : 501.68 g/mol (C₂₂H₃₁N₇O₃SSi).
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Thiophen-3-yl substitution (target compound) vs. thiophen-2-yl (Compound A) alters π-electron delocalization, impacting binding to biological targets like kinases .
- Solubility : The methoxyphenyl group in Compound B increases polarity compared to thiophene, suggesting better aqueous solubility .
- Biological Activity : Sulfonyl and azetidine groups in Compounds C and D enhance kinase inhibition potency, a trait absent in the simpler target compound .
- Synthetic Routes: and highlight malononitrile and sulfur-based cyclization methods for thiophene-containing analogs, applicable to the target compound’s synthesis .
Biological Activity
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by the presence of both thiophene and pyrazole rings. These structural features are linked to a variety of biological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3S |
| IUPAC Name | 2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile |
| InChI Key | YMVVXVJIWBRBNR-UHFFFAOYSA-N |
| Melting Point | Data not available |
The unique combination of thiophene and pyrazole rings contributes to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated its derivatives against various pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivative.
- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) also demonstrated effective bactericidal and fungicidal activities.
Additionally, these compounds showed promising results in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in terms of biofilm reduction percentage .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate key inflammatory pathways, with some derivatives demonstrating IC50 values below 50 µM in cell-based assays. The mechanism involves inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are critical in inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with kinases that regulate cellular processes such as proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation : A comprehensive study demonstrated that derivatives of the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics .
- Anti-inflammatory Screening : Another research effort focused on anti-inflammatory compounds derived from similar structures, showing that modifications to the pyrazole ring can enhance activity against inflammatory markers .
Q & A
Q. Optimization Parameters :
| Parameter | Conditions | Impact |
|---|---|---|
| Solvent | Acetonitrile, DCM () | Polar aprotic solvents enhance reaction kinetics. |
| Catalyst | Triethylamine () | Facilitates amide bond formation in intermediate steps. |
| Reactor Type | Continuous flow reactors () | Improve efficiency and scalability. |
Yield and purity are maximized at moderate temperatures (40–60°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, thiophene protons resonate at δ 7.2–7.5 ppm, while pyrazole protons appear at δ 8.1–8.3 ppm ().
- Infrared (IR) Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2250 cm⁻¹ and aromatic C-H at ~3100 cm⁻¹ ().
- X-ray Crystallography : SHELXL () refines crystal structures, revealing bond lengths (e.g., C-S: ~1.70 Å) and dihedral angles between rings ().
Q. Structure-Activity Relationship (SAR) Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiophene → Pyridine | Reduced kinase inhibition (IC₅₀ increases from 10 nM to 50 nM) | |
| Acetonitrile → Amide | Improved solubility but lower blood-brain barrier penetration |
Advanced: What are the challenges in resolving crystallographic disorder for this compound?
Answer:
Disorder often arises from flexible substituents (e.g., thiophene rotation). Mitigation strategies include:
- Low-Temperature Data Collection : Reduces thermal motion (e.g., 193 K in ).
- SHELXL Refinement : Uses PART and ISOR commands to model anisotropic displacement parameters ().
- Twinned Data Handling : SHELXE () applies twin-law matrices to deconvolute overlapping reflections.
Case Study : A 2024 study resolved disorder in a pyrazole-thiophene derivative with R factor = 0.038 using SHELXL ().
Basic: What are the compound’s solubility and stability profiles under varying conditions?
Answer:
- Solubility : Moderate in DMSO (>10 mg/mL) and acetonitrile; poor in aqueous buffers (pH 7.4: <1 mg/mL) due to hydrophobic thiophene ().
- Stability : Degrades under UV light (t₁/₂ = 48 hrs) or acidic conditions (pH <3). Store at -20°C in inert solvents ().
Advanced: How is this compound utilized in multicomponent reactions for drug discovery?
Answer:
It serves as a building block in:
- Suzuki-Miyaura Cross-Coupling : Attaches aryl boronic acids to the pyrazole ring ().
- Click Chemistry : Azide-alkyne cycloaddition with propargyl derivatives forms triazole-linked conjugates ().
Example : A 2025 study synthesized a JAK inhibitor analog (IC₅₀ = 8 nM) via coupling with pyrrolopyrimidine boronic esters ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
